2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
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Overview
Description
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is an organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a phenyl ring, with a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone typically involves the bromination of a precursor compound, followed by the introduction of the methoxy and sulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group may play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-morpholinobenzoic acid: This compound features a bromine atom and a morpholine ring attached to a benzoic acid backbone.
4-Bromo-2-methoxybenzenesulfonamide: Similar in structure, with a bromine atom and a methoxy group attached to a benzenesulfonamide backbone.
Uniqueness
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is unique due to its specific combination of functional groups and its propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(2-bromopropanoyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAPXNJRUUJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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